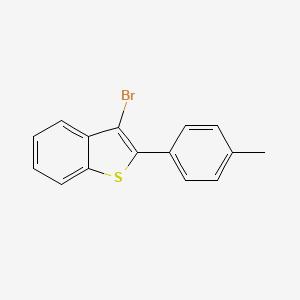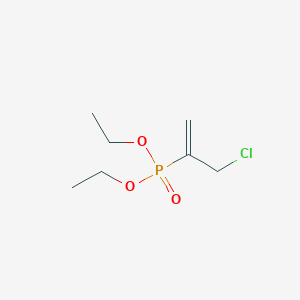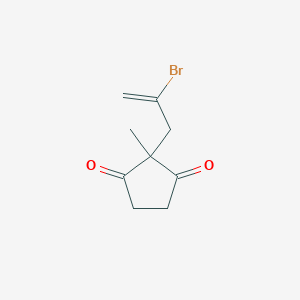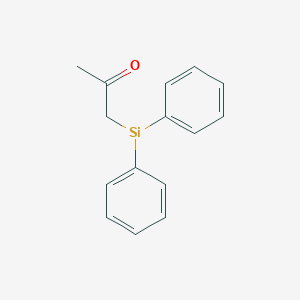
Cyclopropanecarboxylic acid, 3-(2-chloro-2-phenylethenyl)-2,2-dimethyl-, ethyl ester, (1alpha,3beta(Z))-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropanecarboxylic acid, 3-(2-chloro-2-phenylethenyl)-2,2-dimethyl-, ethyl ester, (1alpha,3beta(Z))- is a synthetic organic compound It is characterized by a cyclopropane ring, a carboxylic acid group, and a phenylethenyl group with a chlorine substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxylic acid, 3-(2-chloro-2-phenylethenyl)-2,2-dimethyl-, ethyl ester, (1alpha,3beta(Z))- typically involves multiple steps:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Introduction of the Carboxylic Acid Group: This step may involve carboxylation reactions or the use of carboxylic acid derivatives.
Attachment of the Phenylethenyl Group: This can be done through coupling reactions, such as Heck or Suzuki coupling, using appropriate halogenated precursors.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the above synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions for high yield and purity, and ensuring safety and environmental compliance.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: The phenylethenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be studied for their potential biological activity, including antimicrobial or anticancer properties.
Medicine
In medicine, the compound or its derivatives could be explored for therapeutic applications, such as drug development for specific diseases.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, or as a precursor for agrochemicals.
Wirkmechanismus
The mechanism by which this compound exerts its effects depends on its specific application. For example, if used as a drug, it may interact with specific molecular targets, such as enzymes or receptors, to exert its therapeutic effects. The pathways involved would depend on the nature of these interactions and the biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropanecarboxylic acid derivatives: These compounds share the cyclopropane ring and carboxylic acid group but may have different substituents.
Phenylethenyl derivatives: Compounds with the phenylethenyl group but lacking the cyclopropane ring or carboxylic acid group.
Uniqueness
The uniqueness of Cyclopropanecarboxylic acid, 3-(2-chloro-2-phenylethenyl)-2,2-dimethyl-, ethyl ester, (1alpha,3beta(Z))- lies in its specific combination of functional groups and stereochemistry. This unique structure may confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
133575-08-3 |
|---|---|
Molekularformel |
C16H19ClO2 |
Molekulargewicht |
278.77 g/mol |
IUPAC-Name |
ethyl (1S,3R)-3-[(Z)-2-chloro-2-phenylethenyl]-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C16H19ClO2/c1-4-19-15(18)14-12(16(14,2)3)10-13(17)11-8-6-5-7-9-11/h5-10,12,14H,4H2,1-3H3/b13-10-/t12-,14+/m0/s1 |
InChI-Schlüssel |
TXSLRJKVDMLCFN-NQAKMWCRSA-N |
Isomerische SMILES |
CCOC(=O)[C@H]1[C@@H](C1(C)C)/C=C(/C2=CC=CC=C2)\Cl |
Kanonische SMILES |
CCOC(=O)C1C(C1(C)C)C=C(C2=CC=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,4R)-2-[(Benzyloxy)methyl]-1,3-dioxolane-4-carboxylic acid](/img/structure/B14270451.png)
![3-{[(2,6-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}-2,3-dimethylbut-1-en-1-olate](/img/structure/B14270463.png)
![5-chloro-4-(cyclopropanecarbonylamino)-2-methoxy-N-[1-[(3-methylphenyl)methyl]pyrrolidin-3-yl]benzamide](/img/structure/B14270464.png)


![(1S)-5,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B14270491.png)
![3-[(2-Hydroxyethyl)sulfanyl]-2,3-dihydro-1H-1-benzothiophen-1-one](/img/structure/B14270498.png)


chloro-lambda~5~-phosphane](/img/structure/B14270524.png)
![4-{2-[4'-(Acetyloxy)[1,1'-biphenyl]-4-yl]-2-oxoethyl}phenyl acetate](/img/structure/B14270530.png)
![(Propane-1,3-diyl)bis[(octanoylazanediyl)ethane-2,1-diyl] bis(hydrogen sulfate)](/img/structure/B14270536.png)

![5-[(Furan-3-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B14270545.png)
